molecular formula C5H10ClNO2S B2979033 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride CAS No. 2225154-17-4

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride

Cat. No.: B2979033
CAS No.: 2225154-17-4
M. Wt: 183.65
InChI Key: SOQMRKXQJYLUKS-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride is a chemical compound with a unique spirocyclic structure. . Its structure consists of a spirocyclic framework incorporating sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride typically involves multiple steps. One efficient method includes the reaction of a precursor compound with mesyl chloride at low temperatures, followed by extraction and purification processes . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in material science for the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate
  • 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride
  • 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate

Uniqueness

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific molecular interactions are required, such as in drug discovery and catalysis.

Properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-2-6-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQMRKXQJYLUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-17-4
Record name 6lambda6-thia-1-azaspiro[3.3]heptane-6,6-dione hydrochloride
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